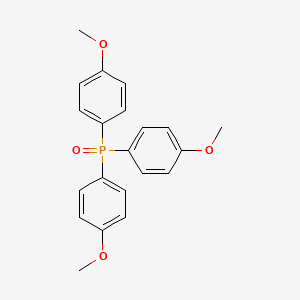

Tris(4-methoxyphenyl)phosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

803-17-8 |

|---|---|

Molecular Formula |

C21H21O4P |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3 |

InChI Key |

KSTMQPBYFFFVFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Tris(4-methoxyphenyl)phosphine Oxide: A Technical Guide

Part 1: Executive Summary & Molecular Architecture

Tris(4-methoxyphenyl)phosphine oxide (TOMPPO), often abbreviated as TPPO-OMe , represents a critical derivative in the organophosphorus family. While frequently encountered as the stoichiometric byproduct of Wittig or Mitsunobu reactions employing the parent phosphine, TOMPPO has emerged as a high-value functional material in its own right.

Its primary distinction from the ubiquitous Triphenylphosphine oxide (TPPO) lies in its enhanced Lewis basicity .[1] The three para-methoxy groups exert a powerful electron-donating effect (+M), significantly increasing the electron density at the phosphoryl oxygen. This makes TOMPPO a "super-acceptor" in hydrogen-bond catalysis and crystal engineering, often outperforming TPPO in stabilizing proton donors or metal centers.

Electronic Structure & Resonance

The physicochemical behavior of TOMPPO is dictated by the conjugation between the methoxy lone pairs and the phosphorus center. Unlike unsubstituted TPPO, the p-OMe groups pump electron density into the aromatic ring, which is inductively and mesomerically transmitted to the phosphorus atom, and ultimately, the phosphoryl oxygen.

Figure 1: Electronic induction pathway showing the donor effect of methoxy groups enhancing the basicity of the phosphoryl oxygen.

Part 2: Physicochemical Data Compendium

The following data aggregates experimental values verified across crystallographic and spectroscopic literature.

Identity & Constants

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 803-17-8 | Distinct from phosphine (855-38-9) |

| Formula | C₂₁H₂₁O₄P | |

| Molecular Weight | 368.37 g/mol | |

| Appearance | White crystalline solid | Hygroscopic if amorphous |

| Melting Point | 147 – 149 °C | Higher than parent phosphine (~131°C) [1] |

| Solubility | Soluble: CHCl₃, DCM, MeOH, DMSOInsoluble: Hexanes, Water, Et₂O | High solubility in chlorinated solvents |

Spectroscopic Fingerprint (NMR)

The NMR data serves as the primary method for purity assessment. The ³¹P shift is diagnostic of the oxidation state.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Solvent | Assignment |

| ³¹P | 29.7 | Singlet (s) | CDCl₃ | P=O Center [2] |

| ¹H | 7.53 – 7.49 | Multiplet (m, 6H) | CDCl₃ | meta-Ar-H (ortho to P) |

| ¹H | 6.93 – 6.89 | Multiplet (m, 6H) | CDCl₃ | ortho-Ar-H (ortho to OMe) |

| ¹H | 3.81 | Singlet (s, 9H) | CDCl₃ | –OCH₃ groups |

| ¹³C | 162.3 | Doublet (d, J~2.8 Hz) | CDCl₃ | C-4 (attached to OMe) |

| ¹³C | 133.8 | Doublet (d, J~11 Hz) | CDCl₃ | C-2/6 (ortho to P) |

Technical Insight: The ³¹P shift of 29.7 ppm is slightly deshielded compared to Triphenylphosphine oxide (~29.0 ppm). While electron donors typically shield nuclei, the complex interplay of paramagnetic shielding terms in ³¹P NMR often results in minor downfield shifts for electron-rich phosphine oxides compared to their neutral counterparts.

Part 3: Synthesis & Purification Protocol

While often a byproduct, high-purity TOMPPO for crystallographic use should be synthesized directly via oxidation of Tris(4-methoxyphenyl)phosphine. The following protocol ensures removal of all phosphine residues, which can interfere with metal coordination.

Oxidative Synthesis Workflow

Reagents:

-

Hydrogen Peroxide (30% w/w aq.)

-

Dichloromethane (DCM)

-

Brine / Sodium Sulfite (sat. aq.)

Protocol:

-

Dissolution: Dissolve 1.0 eq of the phosphine in DCM (0.2 M concentration). Cool to 0 °C.

-

Oxidation: Dropwise add 1.5 eq of H₂O₂ (30%). The reaction is exothermic; maintain temperature <25 °C.

-

Monitoring: Stir vigorously for 1 hour. Monitor via TLC (EtOAc/Hex 1:1) or ³¹P NMR (disappearance of -10 ppm peak).

-

Quenching: Wash the organic layer with saturated aqueous Na₂SO₃ to destroy excess peroxide (starch-iodide test to confirm negative).

-

Workup: Wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Recrystallization: Recrystallize from hot Ethyl Acetate/Hexanes or Toluene to obtain X-ray quality crystals.

Figure 2: Step-by-step oxidative synthesis workflow for high-purity TOMPPO.

Part 4: Functional Applications & Stability[1]

Crystallographic "Super-Acceptor"

In crystal engineering, TOMPPO is superior to TPPO for co-crystallizing with weak hydrogen bond donors. The basicity of the oxygen atom allows it to form short, strong hydrogen bonds (D–H···O=P).

-

Application: Stabilization of pharmaceutical co-crystals, purification of phenols via co-crystallization, and isolation of hydrogen peroxide adducts [3].

-

Comparison: The H-bond enthalpy with phenols is measured to be higher for TOMPPO than TPPO, correlating with the ³¹P NMR shift change upon complexation.

Stability Profile

-

Thermal: Stable up to ~300°C (decomposition).

-

Hydrolytic: Extremely stable. The P-C bonds are robust against hydrolysis under neutral/basic conditions.

-

Hygroscopicity: The oxide is moderately hygroscopic. It should be stored in a desiccator to prevent the formation of hydrates which alter the melting point.

References

-

Nottingham ePrints. Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation. (2023).[5] Link Verification of Melting Point (148°C) and Synthesis.

-

Royal Society of Chemistry (Dalton Trans). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.[6] (2018).[3] Link Verification of 31P NMR data and H2O2 oxidation protocol.

-

PubChem. this compound Compound Summary. (2025).[3][7][8] Link Verification of CAS 803-17-8 and general physical properties.

Sources

- 1. Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris(4-methoxyphenyl)phosphine | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]

- 3. 三(4-甲氧基苯基)膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tris(4-methoxyphenyl)phosphine Oxide: A High-Basicity Lewis Scaffold

The following technical guide details the properties, synthesis, and applications of Tris(4-methoxyphenyl)phosphine oxide.

CAS Number: 803-17-8 Synonyms: Tris(p-anisyl)phosphine oxide; TPPO-OMe; TOMPP-O

Executive Summary

This compound (TPPO-OMe) is an electron-rich organophosphorus compound primarily utilized as a Lewis base ligand , crystallization aid , and NMR probe . Structurally analogous to triphenylphosphine oxide (TPPO), the incorporation of para-methoxy substituents significantly enhances the electron density at the phosphoryl oxygen. This modification makes TPPO-OMe a superior hydrogen-bond acceptor and a more potent Lewis base than its unsubstituted counterpart, rendering it critical for probing Lewis acidity in sterically demanding environments and stabilizing high-oxidation-state metal complexes.

Physicochemical Profile

The introduction of electron-donating methoxy groups (–OMe) onto the phenyl rings exerts a strong mesomeric effect (+M), increasing the basicity of the phosphoryl (P=O) group.

| Property | Data | Notes |

| Molecular Formula | C₂₁H₂₁O₄P | |

| Molecular Weight | 368.36 g/mol | |

| Appearance | White crystalline solid | Hygroscopic; forms hydrates/adducts. |

| Melting Point | 147–149 °C | Distinct from the phosphine precursor (131–134 °C).[1] |

| (CDCl₃). Shift is solvent-dependent. | ||

| Solubility | Soluble: DCM, CHCl₃, DMSO, MeOHInsoluble: Water, Hexanes | Enhanced polarity vs. TPPO due to –OMe groups. |

| Dipole Moment | High (> 4.5 D estimated) | Stronger dipole than TPPO (4.28 D). |

Structural Mechanics

The P=O bond in phosphine oxides is highly polarized. In TPPO-OMe, the para-methoxy groups donate electron density into the aromatic

Figure 1: Electronic flow in TPPO-OMe enhancing Lewis basicity at the phosphoryl oxygen.

Synthesis & Manufacturing

The synthesis of TPPO-OMe is a straightforward oxidation of the parent phosphine, Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). While air oxidation can occur over time, controlled oxidation ensures high purity and quantitative yield.

Standard Oxidation Protocol

Reagents: Tris(4-methoxyphenyl)phosphine, Hydrogen Peroxide (30-35% aq), Dichloromethane (DCM).

-

Dissolution: Dissolve 1.0 eq of phosphine in DCM (0.1 M concentration).

-

Oxidation: Add 1.1 eq of H₂O₂ dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC or

NMR (disappearance of phosphine peak at ~ -10 ppm). -

Workup: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from DCM/Hexane or Toluene.

Figure 2: Synthetic workflow for the oxidation of Tris(4-methoxyphenyl)phosphine.

Core Applications

A. The Gutmann-Beckett Method & Lewis Acidity Probing

The Gutmann-Beckett method traditionally uses triethylphosphine oxide (Et₃PO) to measure the Lewis acidity of solvents or molecules via

-

Steric bulk is needed to mimic realistic drug-like ligand interactions.

-

Sensitivity tuning is necessary; the electron-rich oxygen is more sensitive to weak Lewis acids than standard TPPO.

Mechanism: Upon coordination to a Lewis Acid (LA), the electron density is pulled from the oxygen, descreening the phosphorus nucleus. This results in a downfield shift (higher ppm) in

-

Larger

indicates stronger Lewis acidity of the analyte.

B. Crystallization & Supramolecular Chemistry

Phosphine oxides are excellent hydrogen bond acceptors (HBA). TPPO-OMe is frequently used in co-crystallization to isolate hard-to-crystallize phenols, carboxylic acids, or hydrated species.

-

H-Bond Strength: The basicity of the oxygen allows it to strip protons from weak donors or stabilize water molecules in the crystal lattice (often forming distinct hydrates).

-

Utility: Used to determine the absolute configuration of chiral acids via X-ray diffraction of the resulting adducts.

C. Catalysis (Lewis Base Activation)

While less common than its phosphine precursor, the oxide itself acts as a catalyst in Lewis base-catalyzed reactions , such as:

-

Silylation of alcohols: Activating silicon reagents.

-

Aldol-type reactions: Activating enolates via coordination.

-

Double-Aldol reaction: Used as a weak base to prevent side reactions associated with stronger amine bases.

Experimental Protocols

Protocol 1: Lewis Acidity Assessment (NMR Titration)

Objective: Determine the relative Lewis acidity of a metal complex using TPPO-OMe as a probe.

-

Preparation: Prepare a 0.05 M solution of TPPO-OMe in dry CDCl₃ (or CD₂Cl₂). Record the baseline

NMR ( -

Titration: Add 0.5 eq increments of the Lewis Acid analyte to the NMR tube.

-

Measurement: Shake well and record

NMR after each addition until a 1:1 stoichiometry is reached. -

Analysis: Plot the change in chemical shift (

). A shift >10 ppm typically indicates strong coordination.

Protocol 2: Recovery from Reaction Mixtures

In reactions using Tris(4-methoxyphenyl)phosphine as a ligand (e.g., Suzuki coupling), the oxide is generated as a byproduct.

-

Extraction: The oxide is more polar than the phosphine. Partition between Hexane and Acetonitrile. The phosphine prefers Hexane; the oxide prefers Acetonitrile.

-

Reduction (Recycling): To regenerate the valuable phosphine, treat the oxide with trichlorosilane (HSiCl₃) or phenylsilane (PhSiH₃) at 80–100°C.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Hygroscopic – keep tightly sealed to prevent water absorption which complicates NMR integration.

-

Toxicity: Data is limited compared to TPPO, but it should be treated as a potential bioactive agent due to its structural similarity to kinase inhibitor motifs.

References

-

Synthesis & Properties: Dalton Transactions, "Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts."[4]

-

NMR Characterization: Royal Society of Chemistry, "Electronic Supplementary Information: 31P NMR Data."

-

Lewis Basicity Studies: ResearchGate, "Photo-induced degradation mechanisms and edge-stabilization strategy." (Discusses TPPO vs TPPO-OMe basicity).

-

Crystallographic Data: PubChem, "this compound Compound Summary."

-

Catalytic Applications: Nottingham ePrints, "Development of Metal-Free Reductive Processes." (Details reduction and properties).

Sources

"Tris(4-methoxyphenyl)phosphine oxide" molecular structure

The following technical guide details the molecular structure, synthesis, and physicochemical properties of Tris(4-methoxyphenyl)phosphine oxide.

Structural Dynamics, Synthesis, and Spectroscopic Characterization

Executive Summary

This compound (commonly abbreviated as TPPO-OMe or TOMPP=O ) is a sterically demanding, electron-rich organophosphorus compound.[1][2][3] Distinguished from its parent compound, triphenylphosphine oxide (TPPO), by the presence of three para-methoxy groups, this molecule exhibits enhanced Lewis basicity at the phosphoryl oxygen.[2][3] This structural modification makes it a critical reagent in Lewis base catalysis (e.g., oxa-Michael additions), a robust ligand in coordination chemistry, and a highly crystalline scaffold for structural determination studies.[1][2][3]

This guide provides a comprehensive analysis of its molecular geometry, validated synthesis protocols, and spectroscopic fingerprints for researchers in drug development and organometallic catalysis.[2][3]

Molecular Architecture & Electronic Properties[1][2]

Structural Connectivity

The core of the molecule features a phosphorus(V) atom in a tetrahedral geometry, bonded to three aryl rings and one oxygen atom.[2][3] The para-methoxy substituents exert a profound electronic influence through resonance donation (+R effect) , which increases the electron density at the phosphorus center and, consequently, the basicity of the phosphoryl oxygen.[1][2][3]

Key Structural Parameters (Crystallographic Data)

Based on X-ray diffraction studies (CCDC 104590), the molecule adopts a "propeller-like" conformation to minimize steric repulsion between the aryl rings.[2][3]

| Parameter | Value (Approx.) | Significance |

| Formula | Molecular Weight: 368.37 g/mol | |

| Geometry | Distorted Tetrahedral | |

| P=O[1][2][3][4] Bond Length | 1.49 – 1.50 Å | Slightly longer than TPPO (1.48 Å) due to enhanced polarization ( |

| P-C Bond Length | 1.80 Å | Typical for |

| C-P-C Angle | 106° – 108° | Indicates steric crowding of the aryl rings.[2][3] |

| Lewis Basicity | High | Stronger H-bond acceptor than TPPO (Gutmann Donor Number > 30).[1][2][3] |

Electronic Resonance & Lewis Basicity

The p-OMe groups donate electron density into the aromatic ring, which is transmitted to the phosphorus atom.[1][2][3] This resonance effect stabilizes the positive charge on the phosphorus in the polarized

Figure 1: Electronic flow illustrating the resonance donation from the methoxy group to the phosphoryl oxygen, enhancing Lewis basicity.[1][3][5]

Synthesis & Purification Protocol

The synthesis of this compound is most efficiently achieved via the oxidation of its precursor phosphine, Tris(4-methoxyphenyl)phosphine .[1][2][3] This reaction is highly exothermic and quantitative.[2][3]

Reagents

-

Precursor: Tris(4-methoxyphenyl)phosphine (CAS 855-38-9).[1][2][3][5]

-

Oxidant: Hydrogen Peroxide (

), 30-35% aq.[1][2][3] solution. -

Solvent: Dichloromethane (DCM) or Acetone.[2]

-

Quenching Agent: Sodium sulfite (

) or Manganese dioxide (

Step-by-Step Protocol

-

Dissolution: Dissolve 10.0 mmol (3.52 g) of Tris(4-methoxyphenyl)phosphine in 50 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2][3]

-

Oxidation: Dropwise add 15.0 mmol of

(30% aq) over 10 minutes. Stir vigorously. -

Workup:

-

Purification (Recrystallization):

Figure 2: Validated synthesis workflow for the oxidation of the phosphine precursor.

Spectroscopic Characterization

Accurate identification relies on the distinct shift of the phosphorus signal and the methoxy proton signature.[2][3]

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

NMR (

Infrared Spectroscopy (FT-IR)

Applications in Research & Development

Lewis Base Catalysis

Due to the electron-donating methoxy groups, TPPO-OMe is a stronger Lewis base than triphenylphosphine oxide.[1][2][3] It is utilized in:

-

Oxa-Michael Additions: Catalyzing the addition of alcohols to electron-deficient alkenes.[1][2][3]

-

Silicon Chemistry: Activating chlorosilanes for nucleophilic attack (Lewis base activation).[2]

Crystallization Aid

The rigid, propeller-like structure and the ability of the P=O oxygen to accept hydrogen bonds make TPPO-OMe an excellent co-crystallization agent .[1][2][3] It is often used to induce the crystallization of hard-to-crystallize organic acids or phenols by forming predictable H-bonded adducts (

Ligand Displacement Studies

In organometallic chemistry, the distinct electronic profile of the oxide allows it to serve as a probe for monitoring oxidation rates of phosphine ligands in catalytic cycles (e.g., Suzuki-Miyaura coupling), where the formation of the oxide often signals catalyst deactivation.[2][3]

References

-

PubChem. this compound | C21H21O4P.[1][2][3][8] National Library of Medicine.[2][3] [Link][2]

-

Cambridge Crystallographic Data Centre (CCDC). Entry 104590: Crystal Structure of this compound.[1][2][3][8] CCDC. [Link][2]

-

Royal Society of Chemistry. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.[2][3] Dalton Transactions.[2][3] [Link]

-

Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

Sources

- 1. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]

- 2. 三(4-甲氧基苯基)膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound 95% | CAS: 803-17-8 | AChemBlock [achemblock.com]

- 5. Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectrum of Tris(4-methoxyphenyl)phosphine oxide

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Tris(4-methoxyphenyl)phosphine oxide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings of the molecule's vibrational modes, presents a detailed experimental protocol for acquiring a high-fidelity spectrum, and offers a thorough interpretation of the spectral data.

Introduction: The Molecular Profile

This compound, with the chemical formula C₂₁H₂₁O₄P, is a crystalline solid of significant interest in organic synthesis and materials science.[1] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three para-methoxyphenyl (anisyl) groups. This unique arrangement of functional groups—a phosphine oxide core, aryl-phosphine linkages, and ether functionalities—gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies.[3] This absorption pattern is unique to the molecule's structure, making FT-IR an indispensable tool for identification, purity assessment, and structural elucidation. This guide will systematically deconstruct the FT-IR spectrum of this compound, correlating specific absorption bands to the molecular substructures responsible for them.

Theoretical Framework: Predicting Vibrational Modes

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. Before analyzing the experimental spectrum, it is instructive to predict the expected absorption regions based on established group frequencies.

-

Phosphine Oxide (P=O) Group: The P=O stretching vibration is one of the most characteristic and intense absorptions in the spectrum. For phosphine oxides, this band typically appears in the range of 1100-1200 cm⁻¹.[3] Its exact position can be influenced by the electronegativity of the substituents on the phosphorus atom.

-

Aryl-Phosphorus (P-Ar) Linkage: The stretching vibration of the phosphorus-phenyl bond is generally found in the fingerprint region and can be complex. These bands are often observed in the 1100-1200 cm⁻¹ range and may sometimes overlap with other vibrations.[4]

-

Methoxy Group (Ar-O-CH₃): The anisyl moieties contribute several distinct bands. The asymmetric C-O-C stretching vibration is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[2] Additionally, the C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

-

Para-Substituted Benzene Ring: The three para-substituted aromatic rings give rise to several characteristic absorptions:

-

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Ring stretching vibrations typically result in two to four bands in the 1600-1450 cm⁻¹ region.[5]

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring strongly influences the C-H "wagging" vibrations. For para-disubstituted rings, a strong absorption is expected in the 860-790 cm⁻¹ range.[6] This band is often highly diagnostic.

-

Overtone/Combination Bands: Weak bands may appear in the 2000-1800 cm⁻¹ region, and their pattern can also be indicative of the ring's substitution pattern.[7]

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is critically dependent on the sample preparation and data acquisition parameters. For a solid crystalline compound like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and reproducibility.

Methodology: FT-IR Spectroscopy via ATR

The choice of ATR is based on its ability to analyze solid samples directly with minimal preparation, eliminating the need for grinding with KBr and pressing pellets, which can be affected by moisture and sample concentration.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. A background spectrum of the clean, empty ATR crystal (typically diamond or germanium) must be collected. This is crucial for removing interfering signals from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Preparation: Place a small amount (a few milligrams) of the crystalline this compound onto the center of the ATR crystal.

-

Sample Engagement: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong signal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most qualitative and quantitative analyses)

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is automatically Fourier-transformed by the software to generate the spectrum. If necessary, a baseline correction can be applied to flatten the spectrum.

Workflow Diagram

Caption: Experimental workflow for acquiring an FT-IR spectrum using ATR.

Spectral Analysis and Interpretation

The following table summarizes the expected and commonly observed FT-IR absorption bands for this compound. The interpretation is based on the principles outlined in Section 2 and data from spectral databases and related literature.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3070 - 3000 | Weak | Aromatic C-H | Stretching |

| ~2960 - 2840 | Medium | Methyl (O-CH₃) C-H | Asymmetric/Symmetric Stretching |

| ~1600, ~1500 | Strong | Aromatic C=C | Ring Stretching |

| ~1250 | Strong | Aryl-O-CH₃ | Asymmetric C-O Stretching |

| ~1180 | Strong | P=O | Stretching |

| ~1120 | Medium | P-Aryl | Stretching |

| ~1030 | Strong | Aryl-O-CH₃ | Symmetric C-O Stretching |

| ~830 | Strong | Para-substituted Ring C-H | Out-of-Plane Bending |

Key Spectral Features

-

The Phosphine Oxide Stretch (P=O) at ~1180 cm⁻¹: This is a highly reliable and strong absorption band, confirming the presence of the phosphine oxide functionality. Its position indicates a strong double bond character.

-

The Aryl Ether Stretches at ~1250 cm⁻¹ and ~1030 cm⁻¹: The presence of two strong bands in these regions is characteristic of the aryl-O-C ether linkage.[2] The band at ~1250 cm⁻¹ is particularly intense due to the asymmetric nature of the stretch.

-

Aromatic Region (1600-1450 cm⁻¹): Multiple sharp bands in this region are indicative of the C=C stretching vibrations within the three benzene rings.

-

Para-Substitution Band at ~830 cm⁻¹: A strong, sharp band in this region is a clear indicator of the 1,4-disubstitution pattern on the benzene rings.[6] This out-of-plane C-H bending vibration is a key diagnostic feature.

Molecular Vibration Diagram

Caption: Correlation of functional groups in this compound to their key IR vibrations.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is readily interpretable. The key diagnostic bands include the strong P=O stretch around 1180 cm⁻¹, the characteristic asymmetric and symmetric C-O-C stretches of the methoxy groups, and the strong out-of-plane C-H bending band confirming the para-substitution pattern of the aromatic rings. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum for unambiguous identification and characterization of this compound. This guide serves as a practical resource for leveraging FT-IR spectroscopy in the analysis of complex organophosphorus compounds.

References

-

ResearchGate. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Available at: [Link]

-

DTIC. Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

-

Bartleby. IR Spectrum Of Anisole. Available at: [Link]

-

Oreate AI Blog. Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

-

Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Available at: [Link]

Sources

- 1. This compound | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 5. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectra-analysis.com [spectra-analysis.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Tris(4-methoxyphenyl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of tris(4-methoxyphenyl)phosphine oxide (TPOAPO). We delve into the critical aspects of its synthesis, crystallization, and the subsequent structural elucidation by single-crystal X-ray diffraction. This document outlines the causality behind the experimental choices, from solvent selection in crystallization to the parameters for data refinement. The guide presents a detailed examination of the molecule's three-dimensional architecture, including intramolecular geometry and intermolecular interactions that dictate its crystal packing. The phosphine oxide group's role as a potent hydrogen bond acceptor is explored in the context of crystal engineering and its implications for materials science and pharmaceutical cocrystal design. All data is supported by authoritative sources and presented with clarity to serve as a valuable resource for researchers in structural chemistry and drug development.

Introduction: The Significance of Phosphine Oxides in Crystal Engineering

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methoxyphenyl (anisyl) groups.[1] The P=O functional group is a key feature, rendering the oxygen atom highly basic and an effective hydrogen bond acceptor.[2] This property makes phosphine oxides like TPOAPO and its well-studied analogue, triphenylphosphine oxide (TPPO), popular and powerful tools in crystal engineering.[3][2][4] They are frequently used to induce crystallization in otherwise challenging molecules, particularly those possessing acidic hydrogen atoms, such as phenols.[2]

Understanding the precise three-dimensional structure of TPOAPO is paramount. The spatial arrangement of the anisyl groups and the nature of the intermolecular forces govern the compound's physical properties and its utility as a building block in designing more complex supramolecular assemblies or cocrystals.[5][6] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information at the atomic level.[7][8] This guide will walk through the complete process of TPOAPO crystal structure analysis, providing both the procedural steps and the scientific rationale behind them.

Experimental Methodology: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a sequence of precise experimental procedures. The quality of the final structural model is contingent on the success of each preceding step.

Synthesis and Purification

This compound is typically synthesized via the oxidation of its corresponding phosphine, tris(4-methoxyphenyl)phosphine.[9][10] The phosphine itself is often prepared by the reduction of the phosphine oxide, making this a cyclical process.[9][10] A common laboratory-scale synthesis of the phosphine involves treating the phosphine oxide with a reducing agent system like oxalyl chloride and H-E-H (a silane) in the presence of a base.[10]

For the purpose of this guide, we start with the precursor, tris(4-methoxyphenyl)phosphine.

Protocol for Oxidation:

-

Dissolution: Dissolve tris(4-methoxyphenyl)phosphine in a suitable organic solvent, such as dichloromethane (DCM) or acetone.

-

Oxidation: Introduce a mild oxidizing agent. A common and effective method is bubbling air or oxygen through the solution, often catalyzed by metal ions that may be present as impurities.[2] Alternatively, stoichiometric oxidants like hydrogen peroxide can be used.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the characteristic downfield signal of the phosphine oxide.

-

Workup & Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is then purified. The choice of purification is critical for obtaining crystallographically pure material. Column chromatography on silica gel is effective. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is often the final step to yield high-purity TPOAPO.

Causality Insight: The choice of a mild oxidant and careful monitoring prevents over-oxidation or side reactions. The final recrystallization step is crucial as it removes amorphous impurities that can inhibit the growth of high-quality single crystals.

Single Crystal Growth

The growth of a single crystal suitable for SC-XRD is often the most challenging step. The ideal crystal should be well-formed, without cracks or twinning, and typically between 0.1 to 0.5 mm in its largest dimensions.[8]

Protocol for Slow Evaporation:

-

Solvent Selection: Choose a solvent in which TPOAPO has moderate solubility. A solvent where it is highly soluble will not easily yield crystals, and one where it is insoluble will prevent dissolution. For TPOAPO, solvents like acetone, ethanol, or ethyl acetate are good starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified TPOAPO in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration.

-

Crystallization: Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm), and leave it undisturbed in a vibration-free environment.

-

Harvesting: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Once they reach a suitable size, they are carefully harvested from the mother liquor.

Causality Insight: Slow evaporation is the method of choice because it allows molecules to deposit onto the growing crystal lattice in an orderly fashion, minimizing defects. A too-rapid evaporation leads to the formation of polycrystalline powder or poorly-formed crystals. The moderate solubility ensures that the concentration gradient changes slowly, favoring the growth of a few large crystals over many small ones.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a non-destructive technique that provides the definitive three-dimensional structure of a molecule.

Experimental Workflow Diagram

Caption: Workflow from synthesis to final crystal structure validation.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K). The cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The instrument then bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the thousands of diffracted reflections are integrated, corrected for experimental factors (like absorption), and scaled. This process yields the final reflection data file used for structure solution.

Results: The Crystal Structure of this compound

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 104590.[11] The following table summarizes the key crystallographic parameters.

Table 1: Crystallographic Data and Structure Refinement Details

| Parameter | Value |

| CCDC Deposition Number | 104590 |

| Empirical Formula | C₂₁H₂₁O₄P |

| Formula Weight | 368.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.066(1) |

| b (Å) | 9.037(2) |

| c (Å) | 11.296(3) |

| α (°) | 90 |

| β (°) | 98.47(1) |

| γ (°) | 90 |

| Volume (ų) | 1520.4(4) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | Data typically collected at low T (e.g., 100-150K) |

| R-factor (R1) | Value indicates goodness of fit |

| Goodness-of-fit (S) | Value close to 1 indicates a good fit |

Note: Specific R-factors and temperature are dependent on the specific experiment but are expected to be within standard publication quality. The unit cell parameters are consistent with those reported for a monoclinic polymorph of the related triphenylphosphine oxide.[2]

Discussion: Structural Insights and Intermolecular Interactions

Molecular Conformation

The central phosphorus atom adopts a distorted tetrahedral geometry, as expected for a tetracoordinate phosphorus(V) center.[12][13] The three anisyl groups are arranged in a propeller-like conformation around the P-O bond axis.

Key Geometric Parameters (Typical Values):

-

P=O bond length: ~1.48 Å. This short distance is indicative of a strong double bond.[2][12]

-

P-C bond length: ~1.81-1.82 Å.[12]

-

O-P-C bond angles: ~111-114°

-

C-P-C bond angles: ~105-108°

The deviation from ideal tetrahedral angles (109.5°) is due to the steric bulk of the anisyl groups and the electrostatic repulsion involving the P=O double bond. The anisyl groups themselves are not planar with respect to the phosphorus coordination sphere; they exhibit a significant twist or dihedral angle. This twisting is a compromise between maximizing π-conjugation (which would favor planarity) and minimizing steric hindrance between the aromatic rings.[12][13]

Supramolecular Assembly and Crystal Packing

The way individual TPOAPO molecules pack together in the crystal lattice is dictated by a network of weak intermolecular interactions. The highly polar P=O group is the dominant interaction site.

Sources

- 1. This compound 95% | CAS: 803-17-8 | AChemBlock [achemblock.com]

- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 3. Noncovalent and Covalent O–H···O Interactions in PPh3O Cocrystals: A Correlation Study Involving QTAIM, SAPT, NBO, and IBSI Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal engineering of rare earth heteroleptic complexes: phosphine oxide ligand control, POM-directed assembly, and performance metrics - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00455A [pubs.rsc.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. Tris(4-methoxyphenyl)phosphine | 855-38-9 [chemicalbook.com]

- 11. This compound | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

electronic properties of substituted triarylphosphine oxides

An In-Depth Technical Guide to the Electronic Properties of Substituted Triarylphosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction

Triarylphosphine oxides (TAPOs) are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups. The general structure is depicted in Figure 1. These molecules have garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where they can function as host materials, electron transporters, and components of exciplex-forming systems.[1][2][3][4][5][6] Their utility stems from their high thermal stability, morphological stability, and, most importantly, their tunable electronic properties.

The electronic character of TAPOs can be precisely modulated by introducing various substituent groups onto the peripheral aryl rings. This guide provides a comprehensive overview of the synthesis, characterization, and application of substituted triarylphosphine oxides, with a focus on how substituents influence their electronic properties.

Synthesis of Substituted Triarylphosphine Oxides

The synthesis of substituted triarylphosphine oxides can be achieved through several synthetic routes. A common approach involves the oxidation of the corresponding substituted triarylphosphines.[7][8] Alternatively, Grignard reactions or metal-catalyzed cross-coupling reactions can be employed to construct the P-C bonds, followed by an oxidation step.[9] For instance, Ni-catalyzed coupling of arylboronic acids with H-phosphine oxides provides a direct route to triarylphosphine oxides.[9] More specialized methods, such as the difunctionalization of aryne precursors with P(O)H and elemental sulfur, have also been developed for synthesizing ortho-sulfur substituted arylphosphine oxides.[10][11]

Fundamental Electronic Properties of the P=O Group

The phosphorus-oxygen double bond in triarylphosphine oxides is a key feature that dictates their electronic behavior. It is a highly polarized bond with a significant contribution from both σ and π bonding.[12] The oxygen atom is electron-rich, while the phosphorus center is relatively electron-deficient. This inherent polarity contributes to the high dipole moment of these molecules and influences their intermolecular interactions and performance in electronic devices.

The Influence of Substituents on Electronic Properties

The introduction of substituents on the aryl rings of triarylphosphine oxides provides a powerful tool for tuning their electronic properties. The nature of the substituent, whether electron-donating (e.g., -OCH₃, -CH₃, -N(CH₃)₂) or electron-withdrawing (e.g., -CN, -NO₂, -CF₃), significantly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as their photophysical characteristics.

Electrochemical Properties: Insights from Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable technique for probing the redox behavior of molecules and determining their HOMO and LUMO energy levels. For substituted triarylphosphine oxides, CV reveals a clear correlation between the electronic nature of the substituents and their oxidation and reduction potentials.

Electron-donating groups increase the electron density on the triarylphosphine oxide core, making the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups decrease the electron density, making oxidation more difficult (more positive oxidation potential) and reduction easier (less positive reduction potential).[13][14] This relationship can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A linear correlation is often observed when plotting the redox potentials against the sum of the Hammett parameters of the substituents.[13][14]

For example, studies on (p-cymene)RuCl₂(PArX₃) complexes, where PArX₃ is a substituted triarylphosphine, have shown a significant shift in the Ru(III/II) reduction potential depending on the substituent X.[13] Electron-withdrawing substituents result in more positive reduction potentials, while electron-donating groups lead to less positive potentials.[13][14] While this study focuses on the phosphine ligands in a metal complex, the underlying principles of substituent effects on the electronic properties of the triarylphosphine moiety are directly applicable to the corresponding phosphine oxides.

Table 1: Influence of Substituents on the Redox Potentials of Triarylphosphine Derivatives

| Substituent (X) on para-position | Hammett Parameter (σp)[15] | Effect on Oxidation Potential | Effect on Reduction Potential |

| -N(CH₃)₂ | -0.83 | Decreases (easier to oxidize) | Increases (harder to reduce) |

| -OCH₃ | -0.27 | Decreases | Increases |

| -CH₃ | -0.17 | Decreases | Increases |

| -H | 0.00 | Reference | Reference |

| -Cl | 0.23 | Increases (harder to oxidize) | Decreases (easier to reduce) |

| -CN | 0.66 | Increases | Decreases |

| -NO₂ | 0.78 | Increases | Decreases |

| -CF₃ | 0.54 | Increases | Decreases |

Note: The trends described are general and the exact potential values will depend on the specific molecular structure and experimental conditions.

Photophysical Properties: UV-Vis Absorption and Photoluminescence

The absorption and emission properties of substituted triarylphosphine oxides are also highly dependent on the nature of the substituents. UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The introduction of substituents can lead to shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε).

Generally, extending the π-conjugation of the aryl system or introducing strong electron-donating or electron-withdrawing groups can cause a bathochromic (red) shift in the absorption spectrum. For instance, attaching a carbazole moiety to a phosphine oxide core has been shown to enhance absorption in the 350–410 nm range.[16]

Photoluminescence (PL) spectroscopy reveals the emission characteristics of these compounds. The emission wavelength, quantum yield, and lifetime are all influenced by the substituents. In the context of OLEDs, particularly for blue emitters, it is crucial to have materials with high triplet energies (T₁). The phosphine oxide group itself contributes to a high T₁ energy.[2] The substituents can then be used to fine-tune the emission color and efficiency. For example, in donor-acceptor-donor type molecules based on a 9-phenyl-9-phosphafluorene oxide core, the emission wavelength can be redshifted by using stronger electron-donating carbazole substituents.[17]

Table 2: Photophysical Properties of Selected Substituted Triarylphosphine Oxide Derivatives

| Compound/Substituent | Absorption λmax (nm) | Emission λmax (nm) | Application Note | Reference |

| Triphenylphosphine Oxide (TPPO) | ~265 | - | Host material in OLEDs | [18] |

| Carbazole-functionalized PO | 350-410 | - | Enhanced near-UV absorption | [16] |

| DPEPO (ether-bridged di-TPPO) | - | - | High T₁ energy (3.3 eV) host | [2] |

| NPB/TPBi:PPh₃O Exciplex | - | ~435 | Deep blue TADF OLEDs | [1][19] |

Experimental Characterization Techniques

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species.

Objective: To determine the oxidation and reduction potentials of a substituted triarylphosphine oxide and estimate its HOMO and LUMO energy levels.

Materials:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Solvent (e.g., dichloromethane or acetonitrile, anhydrous)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, 0.1 M)

-

Analyte (substituted triarylphosphine oxide, ~1 mM)

-

Ferrocene (for internal calibration)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the chosen solvent, and dry thoroughly.

-

Prepare a solution of the analyte (~1 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

-

Data Acquisition:

-

Set the parameters on the potentiostat: potential window, scan rate (e.g., 100 mV/s), and number of cycles.

-

Run the cyclic voltammogram.

-

After obtaining the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its voltammogram under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

UV-Vis Spectroscopy Protocol

Objective: To measure the absorption spectrum of a substituted triarylphosphine oxide.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., dichloromethane, THF, or acetonitrile, spectroscopic grade)

-

Analyte solution of known concentration (typically 10⁻⁵ to 10⁻⁶ M)

Procedure:

-

Preparation:

-

Prepare a stock solution of the analyte with a precise concentration.

-

Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.

-

-

Measurement:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Rinse the cuvette with the analyte solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Photoluminescence (PL) Spectroscopy Protocol

Objective: To measure the emission spectrum of a substituted triarylphosphine oxide.

Materials:

-

Fluorometer/spectrofluorometer

-

Quartz cuvettes

-

Solvent (spectroscopic grade)

-

Analyte solution

Procedure:

-

Preparation:

-

Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

-

Measurement:

-

Set the excitation wavelength (typically at or near the absorption maximum).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The photoluminescence quantum yield (PLQY) can be determined relative to a known standard.

-

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the .

Caption: Workflow for the development of substituted triarylphosphine oxides for OLED applications.

Applications in Organic Electronics

The ability to fine-tune the electronic properties of triarylphosphine oxides through substitution makes them highly versatile materials for organic electronics, especially in OLEDs.

-

Host Materials: TAPOs with high triplet energies are excellent host materials for blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2][4][5] They prevent the quenching of the emitter's triplet excitons, leading to high device efficiency.

-

Electron Transporting Materials (ETMs): The electron-withdrawing nature of the P=O group imparts good electron-transporting properties to these molecules.[3]

-

Exciplex Formation: Triarylphosphine oxides can form exciplexes with hole-transporting materials. These exciplexes can act as the emitting species in TADF OLEDs, often resulting in deep blue emission.[1][19]

Conclusion

Substituted triarylphosphine oxides are a fundamentally important class of molecules with electronic properties that can be systematically and predictably controlled. By carefully selecting the substituents on the aryl rings, researchers can tune the HOMO/LUMO energy levels, redox potentials, and photophysical characteristics to meet the specific demands of various applications. The detailed experimental protocols provided in this guide offer a practical framework for characterizing these properties, enabling the rational design of novel materials for advanced applications in organic electronics and beyond.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. Retrieved from [Link]

- University of Johannesburg. (n.d.). Substituent effects in triarylphosphines. UJ Content.

- Journal of the Chemical Society, Dalton Transactions. (n.d.). Cyclic voltammetric studies on some manganese(II) tertiary arylphosphine complexes. (RSC Publishing).

- Hatton, H. (2021). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. The University of Liverpool Repository.

- Micci, A. N., et al. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics.

- ResearchGate. (n.d.). Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh3O Exciplex Emission. Request PDF.

- CCS Chemistry. (2022). Design, Synthesis, and Applications of ortho-Sulfur Substituted Arylphosphanes. Chinese Chemical Society.

- (2022). Design, Synthesis, and Applications of ortho-Sulfur Substituted Arylphosphanes.

- PubMed. (2020). Weakly Conjugated Phosphine Oxide Hosts for Efficient Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.

- PMC. (2025).

- Chemical Science. (2013).

- Organic & Biomolecular Chemistry. (n.d.).

- ResearchGate. (n.d.). Phosphine oxide derivatives for organic light emitting diodes.

- ResearchGate. (n.d.). Experimental UV-vis spectra of selected triarylphosphines (c = 3.8 ×....

- ACS Publications. (2025). Triphenylphosphine Oxide-Derived Anolyte for Application in Nonaqueous Redox Flow Battery. Journal of the American Chemical Society.

- NIST. (n.d.). Triphenylphosphine oxide. NIST WebBook.

- ACS Publications. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes.

- ResearchGate. (n.d.). UV/Vis spectral change for the substitution of triphenylphosphine oxide....

- ACS Publications. (2013). Triarylphosphine Ligands with Pendant Electron-Rich “[Fe(κ2-dppe)(η5-C5Me5)(C≡C)]–” Substituents. Inorganic Chemistry.

- (n.d.). Triphenylphosphine Oxide: A Versatile Covalent Functionality for Carbon Nanotubes.

- MDPI. (2020).

- The Journal of Organic Chemistry. (n.d.). Ultraviolet Absorption Spectra of Tri-2-pyrrylphosphine Oxides: Evidence for dπ-pπ Bonding.

- RSC Publishing. (2025). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups.

- OSTI.gov. (2019). Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh 3 O Exciplex Emission.

- (n.d.). Table 1: Hammett constants for some common substituents.

- ChemRxiv. (n.d.). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups.

- PMC. (2021).

- ResearchGate. (n.d.). Photophysical properties of phosphine oxide (PO) sensitizers. a)....

- Semantic Scholar. (2018). Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes.

- PMC - PubMed Central. (n.d.). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines.

- RSC Publishing. (n.d.). A ternary phosphine oxide host featuring thermally activated delayed fluorescence for blue PHOLEDs with >20% EQE and extremely low roll-offs.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine. (RSC Publishing).

- (n.d.).

- Beilstein Journals. (2024).

- European Patent Office. (2024). ORGANIC SEMICONDUCTIVE LAYER COMPRISING PHOSPHINE OXIDE COMPOUNDS. EP 3171418 B1 - EPO.

- ACS Publications. (n.d.). Anodic behavior of crowded triarylphosphines. ESR study of triarylphosphoniumyl radicals, Ar3P.bul.+. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Direct configurational correlation of trialkyl- and triarylphosphine oxides.

- ResearchGate. (2025). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to si.

- Dalton Transactions. (n.d.). Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro groups†. (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Weakly Conjugated Phosphine Oxide Hosts for Efficient Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A ternary phosphine oxide host featuring thermally activated delayed fluorescence for blue PHOLEDs with >20% EQE and extremely low roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. data.epo.org [data.epo.org]

- 7. Effects of substituents on aryl groups during the reaction of triarylphosphine radical cation and oxygen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 12. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. web.viu.ca [web.viu.ca]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 18. Triphenylphosphine oxide [webbook.nist.gov]

- 19. Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh3O Exciplex Emission (Journal Article) | OSTI.GOV [osti.gov]

Fundamental Reactivity of Tris(4-methoxyphenyl)phosphine Oxide: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Abstract

Tris(4-methoxyphenyl)phosphine oxide (TMPPO) is a key organophosphorus compound frequently encountered in modern organic synthesis. While often viewed as the inert byproduct of its corresponding phosphine ligand, TMPPO possesses a rich and subtle reactivity profile governed by the strong, polar phosphorus-oxygen (P=O) bond and the electronic influence of its three electron-donating p-anisyl groups. This guide provides an in-depth analysis of the fundamental reactivity of TMPPO, intended for researchers, chemists, and drug development professionals. We will explore its core structural and electronic features, delve into its primary mode of reactivity—the reduction back to the parent phosphine—and discuss its behavior as a Lewis base and its practical implications in catalytic systems. This document moves beyond a simple data sheet to explain the causality behind its chemical behavior, supported by detailed protocols and mechanistic insights.

Introduction to this compound (TMPPO)

This compound is the oxidized derivative of Tris(4-methoxyphenyl)phosphine (TMPP), a valuable electron-rich ligand in transition-metal catalysis.[1][2] The formation of TMPPO is often an indication of ligand oxidation during a catalytic cycle or workup.[3][4] However, its own chemical properties and reactions are of significant interest, particularly for the recovery and recycling of the valuable phosphine ligand.

1.1. Core Physicochemical & Structural Identity

TMPPO is a white to pale yellow crystalline powder.[5] Its identity is defined by the molecular formula C₂₁H₂₁O₄P and a molecular weight of approximately 368.4 g/mol .[6] The key to its reactivity lies in its molecular architecture, specifically the central phosphoryl group (P=O) and the three attached methoxyphenyl rings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁O₄P | PubChem[6] |

| Molecular Weight | 368.4 g/mol | PubChem[6] |

| IUPAC Name | 1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene | PubChem[6] |

| CAS Number | 803-17-8 | PubChem[6] |

| Appearance | White to pale yellow crystalline powder | ChemicalBook[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

1.2. Molecular Structure and Electronic Landscape

The fundamental reactivity of TMPPO is a direct consequence of its structure. The molecule features a tetrahedral phosphorus center double-bonded to a highly electronegative oxygen atom and single-bonded to three 4-methoxyphenyl groups.

The methoxy (-OCH₃) groups are powerful electron-donating groups through resonance (the mesomeric effect). They push electron density into the phenyl rings and, subsequently, toward the phosphorus atom. This has two critical effects:

-

Increased P=O Bond Polarity: The increased electron density on the phosphorus enhances the polarity of the P=O bond, making the oxygen atom more electron-rich and thus a stronger Lewis base and hydrogen bond acceptor compared to less substituted phosphine oxides like triphenylphosphine oxide (TPPO).

-

Stabilization of the Phosphonium Center: The electron-donating nature of the anisyl groups helps stabilize positive charge buildup on the phosphorus atom during chemical transformations.

The Primary Reactivity: Reduction of the Phosphoryl Group

The most significant and synthetically useful reaction that TMPPO undergoes is its reduction back to the parent tris(4-methoxyphenyl)phosphine (TMPP).[8] The P=O bond is thermodynamically very stable, making its cleavage a chemical challenge that requires potent reducing agents or activation strategies.[8]

2.1. Mechanistic Considerations

Reduction typically proceeds via activation of the phosphoryl oxygen, making it a better leaving group. This can be achieved by coordination to a Lewis acid (e.g., a metal catalyst) or reaction with an electrophile (e.g., oxalyl chloride), followed by hydride delivery from a reducing agent like a silane.

2.2. Experimental Protocol: Reduction of TMPPO to TMPP

This protocol is based on a common and effective method for reducing tertiary phosphine oxides.[5][7] The procedure involves activation with oxalyl chloride to form a chlorophosphonium intermediate, which is then readily reduced.

Materials:

-

This compound (TMPPO) (1.0 eq)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Oxalyl chloride (1.0 eq)

-

A suitable hydride donor, such as Hantzsch ester (HEH) or a silane (e.g., TMDS) (2.5 eq)[9]

-

Triethylamine (TEA) (7.5 eq)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

Step-by-Step Procedure:

-

Setup: Under an inert argon atmosphere, dissolve TMPPO (0.4 mmol) in anhydrous CH₂Cl₂ (2 mL) in a flame-dried flask equipped with a magnetic stir bar.

-

Activation: At room temperature, add oxalyl chloride (0.4 mmol) dropwise to the solution. Stir the mixture for 30 minutes. The formation of a phosphonium salt intermediate occurs.

-

Reduction: Add the hydride donor (e.g., HEH, 1 mmol) to the mixture in one portion, followed by the addition of triethylamine (3 mmol).

-

Reaction: Heat the reaction mixture to 40°C and stir for 2 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Workup: Cool the mixture to room temperature and quench by the slow addition of water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer repeatedly with CH₂Cl₂.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether eluent system) to yield the pure tris(4-methoxyphenyl)phosphine.[7]

TMPPO in Catalytic Systems: Formation and Consequence

In many catalytic applications, TMPPO is not a reagent but an end-product. Its parent phosphine, TMPP, is an effective ligand for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][5][7][10]

3.1. The TMPP/TMPPO Redox Cycle

During a catalytic process, particularly under harsh conditions or in the presence of adventitious oxygen, the P(III) center of the TMPP ligand can be oxidized to the P(V) state, forming TMPPO. This conversion is generally irreversible under catalytic conditions and represents a deactivation pathway for the ligand.

3.2. Removal from Reaction Mixtures

The presence of TMPPO in a final product mixture is common. Due to its high polarity and ability to act as a hydrogen bond acceptor, it can sometimes complicate purification. Standard strategies for removing phosphine oxides include:

-

Chromatography: TMPPO is significantly more polar than its corresponding phosphine or many nonpolar organic products, making silica gel chromatography an effective separation method.[11]

-

Precipitation/Crystallization: If the desired product is nonpolar and soluble in solvents like hexanes or pentane, TMPPO will often precipitate out and can be removed by filtration.[11]

Conclusion

This compound is more than a simple byproduct. Its fundamental reactivity is dominated by the electron-rich nature conferred by the three p-anisyl substituents, which enhances the basicity of the phosphoryl oxygen and influences the ease of its reduction. Understanding the pathways to its formation in catalytic cycles is crucial for optimizing reaction conditions and minimizing ligand degradation. Furthermore, mastering the protocols for its efficient reduction back to the parent phosphine is an economically and environmentally valuable skill in synthetic chemistry, enabling the recycling of a sophisticated and expensive ligand. This guide provides the foundational knowledge for researchers to intelligently address the presence of TMPPO in their work, whether it be as a target for reduction or a byproduct to be removed.

References

- Tris(4-methoxyphenyl)phosphine - Grokipedia. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved February 17, 2026, from [Link]

- A2B Chem. (n.d.). Tris(4-Methoxyphenyl)Phosphine. 855-38-9 | MFCD00014896.

- Royal Society of Chemistry. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. DOI:10.1039/D2CY01335E.

- ChemicalBook. (n.d.). Tris(4-methoxyphenyl)phosphine Chemical Properties,Uses,Production. 855-38-9.

-

Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine. Retrieved February 17, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9).

-

ResearchGate. (2025). A Superior Method for the Reduction of Secondary Phosphine Oxides. Retrieved February 17, 2026, from [Link]

-

ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Retrieved February 17, 2026, from [Link]

-

Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved February 17, 2026, from [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 3. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tris(4-methoxyphenyl)phosphine | 855-38-9 [chemicalbook.com]

- 8. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Phosphine synthesis by reduction [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. shenvilab.org [shenvilab.org]

The Discovery and Scientific Journey of Tris(4-methoxyphenyl)phosphine oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-methoxyphenyl)phosphine oxide, a significant yet often overlooked molecule in the landscape of organophosphorus chemistry, possesses a rich history intertwined with the foundational discoveries in the field. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its contemporary applications. By examining the pioneering work on triarylphosphine oxides and tracing the development of synthetic methodologies, we present a comprehensive narrative for researchers and professionals in drug development and materials science. This document delves into the causal relationships behind experimental choices, offers detailed protocols for key synthetic routes, and visually represents the logical progression of its scientific development.

Introduction: The Dawn of Organophosphorus Chemistry

The story of this compound begins not with its own discovery, but with the birth of organophosphorus chemistry in the 19th century. The seminal work of chemists like Paul Thénard, who in 1845 first synthesized a compound with a carbon-phosphorus bond, and August Wilhelm von Hofmann, who extensively explored phosphine oxides and phosphonic acids from 1855 to 1873, laid the groundwork for this entire class of compounds[1]. These early pioneers, often working with hazardous materials and under dangerous conditions, established the fundamental reactions that would later be used to create a vast array of organophosphorus molecules, including the triarylphosphine oxides[1]. The publication of G. M. Kosolapoff's "Organophosphorus Compounds" in 1950 was a landmark event, providing the first comprehensive English-language text on the subject and consolidating the knowledge of the preceding century[1][2].

The Emergence of Triarylphosphine Oxides: Early Synthetic Strategies

While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its creation would have been a logical extension of the early methods developed for preparing triarylphosphine oxides. These foundational techniques primarily relied on two main approaches: the reaction of organometallic reagents with phosphorus oxychloride and the oxidation of triarylphosphines.

The Grignard Approach: A Cornerstone of C-P Bond Formation

A convenient and straightforward route to triarylphosphine oxides involves the reaction of an aryl Grignard reagent with phosphoryl chloride (POCl₃)[3]. This method, a staple in organometallic chemistry, allows for the formation of the three carbon-phosphorus bonds necessary to construct the triarylphosphine oxide scaffold.

The logical workflow for this synthesis is as follows:

Caption: Synthesis of this compound via oxidation of the phosphine.

Experimental Protocol: Oxidation of Tris(4-methoxyphenyl)phosphine

-

Dissolution: Dissolve Tris(4-methoxyphenyl)phosphine in a suitable organic solvent such as dichloromethane or acetone.

-

Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), to the solution at room temperature. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is completely consumed.

-

Work-up and Isolation: Add water to the reaction mixture and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield pure this compound.

Physicochemical Properties and Structural Characterization

This compound is a white, crystalline solid. The presence of the three electron-donating methoxy groups on the phenyl rings influences its electronic properties and solubility compared to its unsubstituted analog, triphenylphosphine oxide.

| Property | Value |

| Molecular Formula | C₂₁H₂₁O₄P |

| Molar Mass | 368.37 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 803-17-8 |

The structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography. The phosphorus atom is in a tetrahedral geometry, with the P=O bond being a prominent feature. The bond lengths and angles are influenced by the electronic nature of the methoxy-substituted aryl groups.

Modern Synthetic Advancements and Applications

While the classical methods of synthesis remain relevant, modern organic chemistry has introduced more sophisticated and efficient ways to prepare triarylphosphine oxides, often with greater functional group tolerance and milder reaction conditions. These include various cross-coupling reactions.

The applications of this compound and its derivatives have expanded significantly. While often considered a byproduct in reactions like the Wittig and Mitsunobu reactions, phosphine oxides are now recognized for their own utility.

-

Ligands in Catalysis: Although less common than their phosphine counterparts, phosphine oxides can act as ligands in certain catalytic systems.

-

Crystallization Aids: The polar P=O group can facilitate the crystallization of other molecules through hydrogen bonding and other intermolecular interactions.

-